molecular formula C16H27O5P B12669542 Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester CAS No. 89210-98-0

Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester

Cat. No.: B12669542
CAS No.: 89210-98-0
M. Wt: 330.36 g/mol
InChI Key: GOVRUDUDKKLLTQ-UHFFFAOYSA-N
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Description

Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hexyl chain substituted with a hydroxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method involves the reaction of 6-(4-hydroxyphenoxy)hexanol with diethyl phosphite under acidic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dimethyl ester
  • Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dibutyl ester
  • Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diphenyl ester

Uniqueness

Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and biological activity. The diethyl ester groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments.

Properties

CAS No.

89210-98-0

Molecular Formula

C16H27O5P

Molecular Weight

330.36 g/mol

IUPAC Name

4-(6-diethoxyphosphorylhexoxy)phenol

InChI

InChI=1S/C16H27O5P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3

InChI Key

GOVRUDUDKKLLTQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCOC1=CC=C(C=C1)O)OCC

Origin of Product

United States

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